molecular formula C55H94N10O31 B12393823 Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)

Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)

Cat. No.: B12393823
M. Wt: 1391.4 g/mol
InChI Key: VSCPNQGDWPYXJQ-QPEMRJNGSA-N
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Description

Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a cleavable antibody-drug conjugate (ADC) linker. This compound is used in the development of targeted cancer therapies, where it facilitates the delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy cells . The compound’s structure includes a malonate group, a polyethylene glycol (PEG) spacer, and a bis(deoxyglucitol) moiety, which collectively contribute to its functionality as a linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) involves multiple steps, starting with the preparation of the individual components, such as the malonate group, PEG spacer, and bis(deoxyglucitol) moiety. These components are then linked together through a series of chemical reactions, including amide bond formation and esterification .

Industrial Production Methods

Industrial production of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.

    Biology: Facilitates the study of cellular processes by enabling targeted delivery of bioactive molecules.

    Medicine: Integral in the development of targeted cancer therapies, improving the efficacy and safety of treatments.

    Industry: Employed in the production of advanced materials and pharmaceuticals

Mechanism of Action

The mechanism of action of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) involves its role as a cleavable linker in ADCs. Upon reaching the target cancer cells, the linker is cleaved, releasing the cytotoxic drug to exert its therapeutic effect. The cleavage can be triggered by specific enzymes or environmental conditions within the tumor microenvironment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is unique due to its specific combination of functional groups, which provide optimal stability and cleavability for targeted drug delivery. Its PEG spacer enhances solubility and reduces immunogenicity, making it a valuable tool in ADC development .

Properties

Molecular Formula

C55H94N10O31

Molecular Weight

1391.4 g/mol

IUPAC Name

(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C55H94N10O31/c66-32-38(70)52(85)50(83)36(68)25-57-40(72)3-1-34(54(87)61-26-37(69)51(84)53(86)39(71)33-67)63-41(73)7-9-89-11-13-91-15-17-93-19-21-95-23-24-96-22-20-94-18-16-92-14-12-90-10-8-56-42(74)27-58-43(75)28-59-44(76)29-60-45(77)30-62-55(88)35(2-6-49(81)82)64-46(78)31-65-47(79)4-5-48(65)80/h4-5,34-39,50-53,66-71,83-86H,1-3,6-33H2,(H,56,74)(H,57,72)(H,58,75)(H,59,76)(H,60,77)(H,61,87)(H,62,88)(H,63,73)(H,64,78)(H,81,82)/t34-,35-,36-,37-,38+,39+,50+,51+,52+,53+/m0/s1

InChI Key

VSCPNQGDWPYXJQ-QPEMRJNGSA-N

Isomeric SMILES

C1=CC(=O)N(C1=O)CC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C1=CC(=O)N(C1=O)CC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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